molecular formula C8H10BrN B049116 (R)-1-(2-Bromophenyl)ethanamine CAS No. 113974-24-6

(R)-1-(2-Bromophenyl)ethanamine

Cat. No. B049116
M. Wt: 200.08 g/mol
InChI Key: DSAXBVQQKYZELF-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenylethanamine compounds has been explored through various chemical pathways. One method involves the synthesis of 2‐bromo‐[1‐14C]ethanamine hydrobromide from ethan-1-01-2-amine hydrochloride using HBr, showing a yield of up to 90% with a purity greater than 95% (P. Bach & J. Bridges, 1982). Another approach includes the Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids, leading to indenones, demonstrating the versatility of bromophenyl compounds in synthesis (Y. Harada et al., 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of bromophenyl compounds have been studied using computational methods. For instance, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound were investigated, highlighting the significance of computational chemistry in understanding the properties of bromophenyl derivatives (Y. Mary et al., 2015).

Chemical Reactions and Properties

Bromophenyl compounds participate in a variety of chemical reactions, showcasing their reactivity and application in organic synthesis. For example, 1-(2-Bromophenyl)-1H-pyrrole reacts with catalytic amounts of rhodamine 6G under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines, indicating the photochemical activity of these compounds (Amrita Das et al., 2016).

Scientific Research Applications

Chemical Synthesis

“®-1-(2-Bromophenyl)ethanamine” is used in the synthesis of fluorenones . The reaction involves a variety of bis(2-bromophenyl)methanols and is catalyzed by palladium (Pd(OAc)2). The reaction proceeds smoothly, affording a series of fluorenones in moderate to good yields . This method is triggered by the oxidation of alcohol followed by intramolecular reductive coupling .

Pharmaceutical Research

“®-1-(2-Bromophenyl)ethanamine” is also used in pharmaceutical research . It is involved in the synthesis of fluorenones, which are a class of organic compounds with potential pharmaceutical applications .

Material Science

In material science, “®-1-(2-Bromophenyl)ethanamine” is used in the synthesis of benzoxepines . This process involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates. The reaction proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular Friedel-Crafts acylation .

Environmental Science

“®-1-(2-Bromophenyl)ethanamine” is used in the study of heavy metal ion removal . In this application, it is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies .

properties

IUPAC Name

(1R)-1-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXBVQQKYZELF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368894
Record name (R)-1-(2-Bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Bromophenyl)ethanamine

CAS RN

113974-24-6
Record name (R)-1-(2-Bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Holmes - 2015 - rave.ohiolink.edu
Gold (I) catalysis is a rapidly growing field, showing promise for application to any number of synthetic strategies. Currently, gold (I) catalysts are primarily found in two flavors, phosphine…
Number of citations: 2 rave.ohiolink.edu

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